(S)-2-hydroxylauric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H24O3 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(2S)-2-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
YDZIJQXINJLRLL-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)O |
Origin of Product |
United States |
Isolation, Occurrence, and Biosynthetic Pathways of S 2 Hydroxylauric Acid
Natural Abundance and Microbial Sources of Hydroxylauric Acids
2-Hydroxylauric acid is a naturally occurring compound found primarily in various bacterial species. While eukaryotic organisms also produce 2-hydroxy fatty acids, they predominantly synthesize the (R)-enantiomer. The (S)-isomer, the focus of this article, is characteristic of certain prokaryotic sources.
Microbial sources are the primary locations of (S)-2-hydroxylauric acid in nature. It has been identified as a component of lipids in several bacterial genera, including:
Acinetobacter species : These bacteria are known to produce 2-hydroxylauric acid, although the specific stereoisomer is not always detailed in initial characterization studies.
Flavobacterium and Sphingomonas species : These bacteria are notable for containing 2-hydroxylated fatty acids within their sphingolipids. mdpi.com Significantly, many bacteria within these groups are known to synthesize the (S)-enantiomer of 2-hydroxy fatty acids. mdpi.comnih.gov
Myxobacteria : This group of bacteria is particularly noteworthy as they possess enzymes capable of producing 2-hydroxy fatty acids with varying stereospecificity. nih.govresearchgate.net Some species of myxobacteria have been identified as producers of the (S)-enantiomer. nih.gov
The presence of (S)-2-hydroxy fatty acids in sources such as milk, animal brain samples, and some vegetable oils is often presumed to be of bacterial origin. mdpi.com
| Microbial Genus/Group | Enantiomer Commonly Produced | Reference |
|---|---|---|
| Acinetobacter | Not specified in all studies | - |
| Flavobacterium | (S)-enantiomer | mdpi.com |
| Sphingomonas | (S)-enantiomer | mdpi.comnih.gov |
| Myxobacteria | Species-dependent, includes (S)-enantiomer | nih.govnih.govresearchgate.net |
Enzymatic and Biocatalytic Mechanisms in this compound Biosynthesis
The biosynthesis of this compound is a highly specific process catalyzed by particular enzymes that dictate the position of hydroxylation and the stereochemistry of the final product.
Fatty Acid 2-Hydroxylase (FA2H) is a key enzyme in the synthesis of 2-hydroxy fatty acids. However, there is a distinct difference in the stereospecificity of this enzyme between eukaryotes and some prokaryotes.
Eukaryotic FA2H : In mammals and other eukaryotes, FA2H is stereospecific for the production of (R)-2-hydroxy fatty acids. nih.govsemanticscholar.orgconsensus.app This enzyme is crucial for the synthesis of 2-hydroxylated sphingolipids, which are abundant in the myelin sheath and skin.
Prokaryotic FA2H Orthologs : Certain myxobacteria possess functional orthologs of FA2H that exhibit significant similarities to the eukaryotic enzyme, including conserved histidine motifs in the active site. nih.gov Notably, the stereochemical specificity of these prokaryotic enzymes can differ between species. Some myxobacterial FA2H orthologs are responsible for synthesizing (S)-2-hydroxy fatty acids. nih.gov A study on the myxobacteria Myxococcus xanthus and Stigmatella aurantiaca led to the identification of a family of stereospecific fatty acid alpha-hydroxylases, with differing stereospecificities between the two species. nih.govkisti.re.kr
Cytochrome P450 (CYP) monooxygenases are a large and diverse family of enzymes involved in the oxidation of a wide range of substrates, including fatty acids.
CYP4A11 : In humans, CYP4A11 is a major enzyme responsible for the hydroxylation of lauric acid. nih.gov However, its primary activity is ω-hydroxylation, meaning it hydroxylates the terminal (C12) carbon to produce 12-hydroxylauric acid, and to a lesser extent, the ω-1 (C11) position. nih.govacs.orgacs.org There is no evidence to suggest that CYP4A11 catalyzes the 2-hydroxylation of lauric acid.
CYP153A : Members of the CYP153A family are also known for their ability to hydroxylate alkanes and fatty acids, typically with high regioselectivity for the terminal (ω) position.
Sphingomonas CYP450 : In contrast to the ω-hydroxylating P450s, fatty acid 2-hydroxylases have been identified in Sphingomonas species that are cytochrome P450 enzymes. mdpi.comnih.gov These bacterial CYP450s are distinct from eukaryotic FA2H and are capable of producing the (S)-enantiomer of 2-hydroxy fatty acids. nih.gov
The formation of the (S)-enantiomer of 2-hydroxylauric acid is a direct result of the specific stereoselectivity of the enzymes involved in its biosynthesis.
Myxobacterial FA2H Orthologs : As previously mentioned, some myxobacteria contain FA2H orthologs that are stereospecific for the production of the (S)-enantiomer. nih.gov This provides a direct enzymatic pathway to (S)-2-hydroxy fatty acids in these organisms.
Bacterial CYP450s : The cytochrome P450 enzymes found in bacteria such as Sphingomonas species that catalyze the 2-hydroxylation of fatty acids have been shown to produce the (S)-enantiomer. mdpi.comnih.gov
| Enzyme | Organism Type | Position of Hydroxylation | Stereoselectivity | Reference |
|---|---|---|---|---|
| Fatty Acid 2-Hydroxylase (FA2H) | Eukaryotes | C2 (alpha) | (R)-enantiomer | nih.govsemanticscholar.orgconsensus.app |
| FA2H Orthologs | Myxobacteria (some species) | C2 (alpha) | (S)-enantiomer | nih.gov |
| CYP4A11 | Human | C12 (omega) and C11 (omega-1) | Not applicable for 2-hydroxylation | nih.govacs.orgacs.org |
| Cytochrome P450 (CYP450) | Sphingomonas species | C2 (alpha) | (S)-enantiomer | mdpi.comnih.gov |
The biosynthesis of fatty acids, including lauric acid, generally proceeds from the precursor acetyl-CoA through the fatty acid synthase (FAS) complex. While L-ascorbic acid (Vitamin C) is involved in various metabolic processes, including the synthesis of carnitine which is essential for the transport of fatty acids into the mitochondria for oxidation, there is no established direct pathway where L-ascorbic acid serves as a carbon source for the de novo synthesis of the lauric acid backbone. nih.govnih.gov The carbon atoms for fatty acid synthesis are primarily derived from carbohydrates and other carbon sources that can be converted to acetyl-CoA.
Synthetic Methodologies for S 2 Hydroxylauric Acid and Its Enantiomers
Chemical Synthesis Approaches for Hydroxylauric Acids
General chemical methods for hydroxylating fatty acids often contend with challenges of selectivity. The long, unfunctionalized alkyl chain of lauric acid presents multiple sites for potential reaction, making targeted hydroxylation difficult.
Regioselective Hydroxylation Techniques (e.g., Trifluoroacetic Acid/Hydrogen Peroxide System)
The direct hydroxylation of a fatty acid chain requires harsh and powerful oxidizing agents. One such system involves trifluoroperacetic acid (TFPAA), which is generated in situ from trifluoroacetic acid and hydrogen peroxide. wikipedia.org TFPAA is among the most reactive organic peroxy acids and is capable of oxidizing even relatively unreactive C-H bonds. wikipedia.org
While highly reactive, the direct hydroxylation of an alkane chain with such reagents typically lacks high regioselectivity, leading to a mixture of positional isomers. For lauric acid, this would result in hydroxylation at various points along the C12 chain. However, systems involving cytochrome P450 monooxygenases can utilize hydrogen peroxide in a "peroxide shunt" pathway to achieve hydroxylation with greater regioselectivity. caltech.educaltech.edu For instance, cytochrome P450 BM-3 and its mutants can hydroxylate fatty acids at subterminal positions (ω-1, ω-2, etc.) using H₂O₂. caltech.edu While enzymatic, this demonstrates the principle of using a peroxide-based system for more controlled hydroxylation.
A different chemical strategy involves the functionalization of an alkene precursor. For example, the epoxidation of an unsaturated fatty acid using a peroxy acid like TFPAA, followed by regioselective opening of the epoxide ring, can yield a hydroxylated fatty acid. wikipedia.org This approach offers better control over the hydroxyl position, provided a suitable unsaturated lauric acid analogue is available.
Challenges in Selective Functionalization of Fatty Acid Chains
The selective functionalization of fatty acids presents considerable chemical challenges. These molecules are characterized by a polar carboxylic acid head and a long, nonpolar, and largely unreactive aliphatic tail.
Key challenges include:
Chemical Inertness: The C-H bonds of the methylene (B1212753) groups in the fatty acid chain are strong and non-activated, requiring aggressive reagents for functionalization, which often leads to a lack of selectivity. acs.org
Lack of Regioselectivity: With numerous chemically similar methylene groups, it is difficult to target a single, specific carbon atom for hydroxylation or other modifications. nih.gov This leads to mixtures of positional isomers that are difficult to separate.
Conformational Flexibility: The long alkyl chain is highly flexible, adopting numerous conformations in solution. nih.gov This conformational heterogeneity makes it challenging for a reagent or catalyst to selectively recognize and react with a specific site.
Oxidative Instability: The very reagents used to introduce a hydroxyl group can also lead to unwanted side reactions, including over-oxidation to ketones or cleavage of the carbon chain, particularly under harsh conditions. nih.gov
These difficulties have driven the development of more sophisticated synthetic methods, particularly those employing catalysis and enzymatic strategies to achieve the required selectivity.
Asymmetric Synthesis of (S)-2-Hydroxylauric Acid Enantiomer
Achieving the specific (S) configuration at the C-2 position requires asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other. This is crucial as different enantiomers of hydroxy fatty acids can have distinct biological functions. nih.govnih.gov
Chiral Catalysis in Hydroxy Fatty Acid Synthesis
Chiral catalysis is a powerful tool for establishing stereocenters. In the context of hydroxy fatty acids, this can involve several strategies, such as asymmetric reduction of a 2-keto acid precursor or the use of chiral catalysts in aldol-type reactions. ikiam.edu.ecbenthamscience.com An effective approach for synthesizing chiral hydroxy fatty acids involves the organocatalytic synthesis of chiral epoxides, which serve as versatile intermediates. nih.govx-mol.com These epoxides can be opened with appropriate nucleophiles to construct the fatty acid chain while retaining the stereochemistry of the hydroxyl group. For example, a chiral terminal epoxide can be synthesized using MacMillan's imidazolidinone organocatalyst, followed by reaction with a Grignard reagent or an alkyne to introduce the remainder of the carbon chain. nih.gov
| Catalytic Approach | Precursor | Key Features |
| Organocatalysis | Aldehyde | Synthesis of chiral terminal epoxides as intermediates. nih.gov |
| Asymmetric Reduction | 2-Keto Acid | Reduction of a ketone using a chiral reducing agent (e.g., BINAP-Ru catalyst). benthamscience.com |
| Asymmetric Aminohydroxylation | α,β-Unsaturated Ester | Sharpless aminohydroxylation can introduce adjacent amino and hydroxyl groups with high stereocontrol. nih.gov |
Enantioselective Approaches for 2-Hydroxy Fatty Acids
The synthesis of 2-hydroxy fatty acids, also known as α-hydroxy fatty acids, has been a focus of synthetic efforts. These molecules are key components of sphingolipids. mdpi.comnih.gov
One prominent enantioselective strategy involves the α-hydroxylation of a carboxylic acid derivative using a chiral auxiliary. The auxiliary temporarily attaches to the lauric acid molecule, directs the hydroxylation to the α-position from a specific face, and is then removed, yielding the chiral this compound.
Another powerful method is the asymmetric aldol (B89426) reaction. ikiam.edu.ecbenthamscience.com In this approach, an enolate derived from an acetyl synthon reacts with a ten-carbon aldehyde in the presence of a chiral catalyst to form the C-C bond and set the stereochemistry at the C-2 and C-3 positions simultaneously. Subsequent oxidation of the terminal methyl group would complete the synthesis. While complex, this method offers high levels of stereocontrol.
Biotechnological and Chemoenzymatic Production Strategies
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing exceptional selectivity under mild reaction conditions. These methods can involve whole-cell fermentation or the use of isolated enzymes. nih.govresearchgate.net
In nature, the enzyme fatty acid 2-hydroxylase (FA2H) is responsible for producing 2-hydroxy fatty acids. nih.govnih.gov However, the mammalian FA2H enzyme stereospecifically produces the (R)-enantiomer. nih.govnih.gov Notably, the (S)-enantiomer of 2-hydroxy fatty acids is known to be produced by bacterial sources, suggesting the existence of bacterial enzymes that could be harnessed for the specific production of this compound. nih.govnih.gov
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic steps to create efficient and selective reaction cascades. nih.gov A potential chemoenzymatic route to this compound could involve a multi-step process. For example, an L-amino acid can be converted to a 2-oxoacid intermediate via an L-α-amino acid deaminase. nih.gov This intermediate can then undergo an (S)-selective aldol addition catalyzed by a carboligase, such as ketopantoate hydroxymethyltransferase (KPHMT). nih.gov A final chemical step, such as oxidative decarboxylation, would yield the desired 2-hydroxycarboxylic acid. nih.gov This strategy leverages readily available chiral precursors (L-amino acids) and highly selective enzymes to build the target molecule with precise stereochemical control.
Microbial production platforms can also be engineered for this purpose. The yeast Starmerella bombicola, a natural producer of sophorolipids, has been metabolically engineered to produce hydroxy fatty acids by blocking competing metabolic pathways like β-oxidation. nih.gov While this work focused on ω-1 hydroxylation, similar principles of metabolic engineering could be applied to a host organism expressing a suitable (S)-selective 2-hydroxylase to produce this compound directly from lauric acid or glucose.
| Strategy | Biocatalyst/Organism | Key Principle |
| Whole-Cell Biotransformation | Engineered Bacteria/Yeast | Expression of a bacterial (S)-selective fatty acid 2-hydroxylase. nih.govnih.govnih.gov |
| Chemoenzymatic Cascade | L-α-amino acid deaminase, (S)-selective carboligase | Multi-step synthesis starting from a chiral L-amino acid precursor. nih.gov |
| Isolated Enzyme Reaction | Cytochrome P450 Monooxygenase | Regioselective hydroxylation of the fatty acid chain, though often not at the 2-position. mdpi.com |
Microbial Conversion Processes for Hydroxy Fatty Acids
Microorganisms, including a variety of bacteria, yeasts, and fungi, naturally produce a range of hydroxy fatty acids (HFAs). nih.govnih.gov These organisms possess enzymes that can introduce hydroxyl groups at various positions along the fatty acid carbon chain, leading to α-HFAs, β-HFAs, and ω-HFAs, among others. researchgate.net The natural occurrence of 2-hydroxylauric acid has been identified in Acinetobacter species, indicating an inherent microbial capacity for α-hydroxylation of lauric acid.
The microbial conversion of unsaturated fatty acids is a well-documented process. For instance, the hydration of oleic acid to 10-hydroxystearic acid can be achieved by various microorganisms, although the stereoselectivity of this conversion can vary. researchgate.net While many microbial processes focus on the hydroxylation of unsaturated fatty acids or the terminal (ω) position of saturated fatty acids, the specific microbial production of this compound from lauric acid is less commonly found in wild-type organisms and often requires engineered systems for efficient and selective synthesis.
Engineered Microbial Systems for Stereospecific Production
To achieve high yields and stereospecificity for the production of this compound, engineered microbial systems and isolated enzymes are employed. Cytochrome P450 monooxygenases are particularly effective for this purpose due to their ability to catalyze the oxidation of C–H bonds with a high degree of chemo-, regio-, and stereoselectivity. rsc.org
Recent research has identified several P450 enzymes capable of the highly selective α-hydroxylation of medium-chain fatty acids. Specifically, enzymes such as P450Spα (Sphingomonas paucimobilis), P450Exα (Exiguobacterium sp.), and CYP152K6 have demonstrated the ability to convert lauric acid into its α-hydroxylated form. rsc.org Crucially, these enzymatic conversions preferentially yield the (S)-enantiomer with high optical purity. rsc.org
Studies have shown that P450Spα and P450Exα are particularly effective biocatalysts for this transformation, demonstrating high conversion rates and excellent regio- and stereoselectivity. rsc.org For the α-hydroxylation of lauric acid, both P450Spα and P450Exα, along with CYP152K6, produce this compound with an enantiomeric excess (ee) of over 99%. rsc.org
Table 1: Performance of P450 Enzymes in the α-Hydroxylation of Lauric Acid
| Enzyme | Substrate Conversion (%) | (S)-Product Enantiomeric Excess (ee %) |
|---|---|---|
| P450Spα | High | >99 |
| P450Exα | High | >99 |
This table is generated based on findings reported in scientific literature. rsc.org
These enzymes belong to the CYP152 peroxygenase family, which utilizes hydrogen peroxide as the oxidant, bypassing the need for complex and expensive cofactor regeneration systems involving NAD(P)H and electron transport chain partners that are typically required by P450 monooxygenases. rsc.org This characteristic makes them more amenable to industrial-scale biotransformations.
Whole-Cell Biotransformations
Whole-cell biotransformations offer a cost-effective and robust method for producing chiral compounds like this compound. caymanchem.com Using whole microbial cells as biocatalysts eliminates the need for enzyme purification and provides a stable cellular environment where necessary cofactors are naturally regenerated. caymanchem.comnih.gov
While specific whole-cell biotransformation processes exclusively designed for producing this compound are still under development, the principle has been successfully applied to other fatty acid hydroxylations. For example, engineered Escherichia coli cells have been used for the production of ω-hydroxy dodecanoic acid from dodecanoic acid (lauric acid). researchgate.net In such systems, the host organism is genetically modified to express the desired hydroxylation enzyme, such as a P450 monooxygenase.
The application of a whole-cell approach for this compound production would involve expressing a highly stereoselective α-hydroxylase, like P450Spα or P450Exα, in a suitable microbial host such as E. coli or Saccharomyces cerevisiae. rsc.org This strategy leverages the cell's internal machinery for enzyme production and cofactor supply, potentially leading to an efficient and scalable manufacturing process. Another potential route involves the asymmetric reduction of a 2-oxo acid precursor using whole microorganisms, a method patented for the production of various optically active 2-hydroxy acids. google.com
Stereochemical Investigations and Research Significance
Enantiomeric Resolution and Separation Techniques
The separation of enantiomers, a process known as chiral resolution, is essential for studying the distinct properties of each stereoisomer. For 2-hydroxy fatty acids like 2-hydroxylauric acid, several chromatographic techniques have been successfully employed.
One common approach involves the conversion of the enantiomeric mixture into diastereomers by reacting them with a chiral derivatizing agent. These diastereomers, having different physical properties, can then be separated using standard, achiral chromatography methods such as thin-layer chromatography (TLC) or gas chromatography (GC). aocs.org For instance, methyl esters of 2-hydroxy acids have been resolved by converting them into diastereomeric L-(-)-menthyloxycarbonyl derivatives, which are then separable by GC. aocs.org Another method involves creating diastereomeric amide derivatives using (+)-phenylethylamine, which can also be resolved by GC. aocs.org The choice of the derivatizing agent and the position of the hydroxyl group significantly impact the quality of the separation. aocs.org
High-performance liquid chromatography (HPLC) has also proven to be a powerful tool for resolving enantiomers of hydroxy fatty acids, often utilizing chiral stationary phases (CSPs). aocs.org These specialized columns can directly separate enantiomers without the need for derivatization. For example, dinitrophenyl urethane (B1682113) derivatives of 2-hydroxy acids have been successfully resolved using a column with N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine ionically bonded to silica (B1680970). aocs.org
Nuclear magnetic resonance (NMR) spectroscopy, in conjunction with chiral shift reagents or after conversion to diastereomers, offers a non-chromatographic method for resolving and quantifying enantiomers. nih.gov This technique has been effectively applied to other 2-hydroxy acids, providing a valuable alternative for stereochemical analysis. nih.gov
Table 1: Selected Enantiomeric Resolution Techniques for 2-Hydroxy Fatty Acids
| Technique | Principle | Example Application | Reference |
|---|---|---|---|
| Gas Chromatography (GC) | Separation of volatile diastereomeric derivatives. | Resolution of methyl esters as L-(-)-menthyloxycarbonyl derivatives. | aocs.org |
| High-Performance Liquid Chromatography (HPLC) | Direct separation using a chiral stationary phase (CSP). | Resolution of dinitrophenyl urethane derivatives on a specialized chiral column. | aocs.org |
| Thin-Layer Chromatography (TLC) | Separation of diastereomeric derivatives on a silica gel plate. | Separation of L-acetylmandelate derivatives of methyl 2-hydroxypalmitate. | aocs.org |
Influence of (S)-Stereochemistry on Molecular Interactions
The specific three-dimensional arrangement of atoms in (S)-2-hydroxylauric acid dictates how it interacts with other molecules, particularly with biological macromolecules like proteins and lipid membranes. The presence and orientation of the hydroxyl group at the C-2 position introduce a polar, hydrogen-bonding capable moiety in close proximity to the carboxylic acid head group.
This stereochemistry can influence the packing of the fatty acid within lipid bilayers, potentially altering membrane fluidity and dynamics. The (S)-configuration allows for specific hydrogen bonding interactions that would differ from the (R)-enantiomer, leading to distinct effects on the physical properties of lipid aggregates. scbt.com
In the context of protein binding, the precise spatial orientation of the hydroxyl and carboxyl groups is critical for forming stable, three-point interactions with a chiral binding site, such as the active site of an enzyme or a receptor. aocs.org This "chiral recognition" is a fundamental principle in biochemistry, where the biological effect of a molecule is often dependent on its stereochemistry. Dynamic and multidimensional NMR studies on related 2'-hydroxy-ceramides have shown that the stereochemistry at the 2'-position significantly affects the rigidity and conformation of the molecule's polar interface. nih.gov This suggests that the (S)-stereochemistry in 2-hydroxylauric acid would similarly lead to a unique conformational structure, influencing its interactions with biological targets.
Comparative Studies of (S)- and (R)-Enantiomers on Biological Activity
The distinct biological activities of the (S) and (R) enantiomers of 2-hydroxy fatty acids underscore the importance of stereochemistry. While specific comparative studies on (S)- and (R)-2-hydroxylauric acid are not extensively detailed in the provided search results, research on structurally similar 2-hydroxy fatty acids and other hydroxylated fatty acids provides valuable insights.
For instance, in studies of 2'-hydroxy-ceramides, the (2'R)-isomers, which are the naturally occurring form, exhibited significantly stronger antiproliferative effects on MCF7 cancer cells compared to their (2'S)-isomers. nih.gov This demonstrates a clear stereospecificity in biological action. Conversely, for 2'-hydroxy-C3-ceramide in HL60 leukemia cells, the (2'S)-isomer was reported to be more potent than its (2'R)-counterpart. nih.gov
In another example, the biological activity of 4-hydroxydodecanoic acid is stereospecific, with the (R)-enantiomer being active in stimulating natural killer (NK) cells, while the (S)-enantiomer is inactive. vulcanchem.com Similarly, studies on 3-hydroxy fatty acids produced by Lactobacillus plantarum have shown antifungal activity, though the relative efficacy of the individual (R) and (S) enantiomers could not be determined as only racemic mixtures were tested. asm.org
These examples highlight a general principle: the spatial arrangement of the hydroxyl group is a key determinant of biological function. The (S) and (R) enantiomers of 2-hydroxylauric acid are likely to interact differently with enzymes and receptors, leading to distinct metabolic fates and biological effects. For example, the enzyme fatty acid 2-hydroxylase (FA2H), responsible for synthesizing 2-hydroxy fatty acids in mammals, is stereospecific for the production of (R)-enantiomers. researchgate.net This implies that the (S)-enantiomer, if present, would likely arise from different metabolic pathways or external sources and could have unique biological roles or be metabolized differently.
Biological Activities and Molecular Mechanisms of S 2 Hydroxylauric Acid
Interactions with G-Protein Coupled Receptors (GPCRs)
(S)-2-Hydroxylauric acid demonstrates notable activity at several G-protein coupled receptors, particularly those belonging to the free fatty acid receptor family. These interactions are critical to its role in cellular signaling pathways.
Agonistic Activity on Free Fatty Acid Receptors (FFAR1/GPR40, GPR84, FFA1, FFA4)
This compound functions as a partial agonist for Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, and for GPR84. caymanchem.com In vitro studies have quantified its activity, revealing an EC₅₀ value of 6.7 µM for FFAR1/GPR40 and 12.8 µM for GPR84. caymanchem.com Research confirms that the agonistic activity on FFAR1 is comparable in potency to that of lauric acid, the parent non-hydroxylated fatty acid. nih.gov
GPR84, a receptor primarily expressed in immune cells, is activated more effectively by medium-chain fatty acids that possess a hydroxyl group at the 2- or 3-position compared to their non-hydroxylated counterparts. nih.govlarodan.com this compound fits this profile, acting as a GPR84 agonist and stimulating downstream signaling pathways. nih.govlarodan.com In contrast, studies evaluating the effect of various hydroxylauric acid regioisomers on Free Fatty Acid Receptor 4 (FFA4/GPR120) found that none, including the 2-hydroxy isomer, exhibited significant activity compared to lauric acid. nih.gov
| Receptor | Alias | Activity Type | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| FFAR1 | GPR40 | Partial Agonist | 6.7 | caymanchem.com |
| GPR84 | - | Agonist | 12.8 | caymanchem.com |
| FFA4 | GPR120 | Inactive | N/A | nih.gov |
Structure-Activity Relationships at Receptor Sites
The biological activity of hydroxylauric acids is highly dependent on the specific position of the hydroxyl group along the fatty acid chain. This structure-activity relationship dictates the molecule's ability to bind and activate specific receptors.
A comprehensive study of all hydroxylauric acid (HLA) regioisomers revealed distinct activity profiles at different receptors. nih.gov For FFAR1, only 2-HLA and 6-HLA displayed partial agonist activity, while other isomers were largely inactive, underscoring the critical nature of the hydroxyl group's placement for receptor recognition and activation. nih.gov
The effect of hydroxyl position is also evident at the GPR84 receptor. Research has confirmed that 2-HLA, 3-HLA, 4-HLA, and 12-HLA all function as GPR84 agonists, whereas the remaining isomers are inactive. nih.gov This demonstrates that GPR84 can accommodate a hydroxyl group at several specific locations on the lauric acid backbone. Structural insights from cryo-electron microscopy of GPR84 reveal a distinct hydrophobic patch that contacts the nonane (B91170) tail of the fatty acid, which acts as a selection filter for agonists of the correct length. wikipedia.org
| Isomer | FFAR1 Activity | GPR84 Activity |
|---|---|---|
| 2-HLA | Active (Partial Agonist) | Active (Agonist) |
| 3-HLA | Inactive | Active (Agonist) |
| 4-HLA | Inactive | Active (Agonist) |
| 5-HLA | Inactive | Inactive |
| 6-HLA | Active (Partial Agonist) | Inactive |
| 7-HLA | Inactive | Inactive |
| 8-HLA | Inactive | Inactive |
| 9-HLA | Inactive | Inactive |
| 10-HLA | Inactive | Inactive |
| 11-HLA | Inactive | Inactive |
| 12-HLA | Inactive | Active (Agonist) |
Enzymatic Modulation and Inhibition Mechanisms
Beyond its receptor-mediated activities, this compound also functions as a modulator of various enzymes, particularly those involved in fatty acid metabolism.
Inhibition of Ligases (e.g., Bovine Hepatic Ligase, Acyl-CoA Synthetases)
This compound has been identified as an inhibitor of specific acid:CoA ligases, which are enzymes that activate carboxylic acids by attaching them to coenzyme A. mdpi.com It competitively inhibits bovine hepatic medium-chain acyl-CoA synthetase with a Ki value of 4.4 µM. caymanchem.comuni-hannover.de This inhibition is competitive with respect to the enzyme's natural substrate, hexanoic acid. uni-hannover.de Furthermore, at a concentration of 40 µM, 2-hydroxylauric acid inhibits mouse kidney mitochondrial medium-chain acyl-CoA synthetase by 48%. caymanchem.com Molecular modeling studies suggest that effective inhibitors of this enzyme class possess a flat hydrophobic region that is coplanar to the carboxylate group. uni-hannover.de
| Enzyme | Source | Inhibition Constant (Ki) | % Inhibition (at 40 µM) | Reference |
|---|---|---|---|---|
| Bovine Hepatic Ligase (Medium-chain acyl-CoA synthetase) | Bovine Liver | 4.4 µM | - | caymanchem.comuni-hannover.de |
| Medium-chain acyl-CoA synthetase | Mouse Kidney Mitochondria | - | 48% | caymanchem.com |
Impact on Acyl-CoA Metabolism and Thioester Formation
The biological activity of many fatty acids, including their inhibitory potential, often requires their metabolic activation into acyl-CoA thioesters. nih.gov This conversion is catalyzed by acyl-CoA synthetases. While this compound itself can be a weak inhibitor of certain enzymes, its conversion to (S)-2-hydroxylauroyl-CoA can dramatically increase its potency.
This principle is demonstrated by the closely related compound, 2-hydroxymyristic acid. In its free acid form, it is a weak inhibitor of the enzyme N-myristoyltransferase (NMT). capes.gov.br However, upon its metabolic activation by acyl-CoA synthetase to 2-hydroxymyristoyl-CoA, it becomes a potent NMT inhibitor with a Ki value in the nanomolar range. capes.gov.brbiosynth.com This highlights that the formation of the CoA thioester is a critical step for the compound's inhibitory action on certain enzymes. capes.gov.brbiosynth.com The resulting (S)-2-hydroxylauroyl-CoA can then participate in or interfere with various metabolic pathways that utilize fatty acyl-CoAs, such as α-oxidation. nih.gov
Inhibition of Bacterial Enzymes (e.g., Beta-lactamase, DNA Gyrase, Topoisomerase IV)
Some commercial suppliers have reported that 2-hydroxydodecanoic acid exhibits inhibitory activity against several bacterial enzymes, including beta-lactamase, DNA gyrase, and topoisomerase IV. nih.gov These enzymes are established targets for widely used antibiotics. Beta-lactamases degrade β-lactam antibiotics, and their inhibition can restore antibiotic efficacy. wikipedia.orgmdpi.com DNA gyrase and topoisomerase IV are essential type II topoisomerases in bacteria that manage DNA topology during replication and transcription, and they are the targets of quinolone antibiotics.
However, detailed mechanistic studies or independent verification of the direct inhibition of these specific bacterial enzymes by this compound in peer-reviewed scientific literature are limited. While some fatty acids are known to have antimicrobial properties, often attributed to disruption of the cell membrane, the precise molecular mechanisms and direct enzymatic inhibition reported by commercial sources require further scientific validation. nih.gov
Involvement in Cellular and Organismal Metabolism
This compound, a chiral monohydroxy fatty acid, is implicated in various metabolic pathways within cells and organisms. nih.govebi.ac.uk Its structure, featuring a hydroxyl group at the alpha-position of lauric acid, allows it to participate in and influence lipid metabolism, fatty acid biosynthesis, and other related metabolic processes. nih.govebi.ac.uk
This compound is recognized as a component of cellular lipids, particularly in certain bacterial strains like Pseudomonas. nih.govebi.ac.uk As a hydroxylated fatty acid, it is involved in the broader network of lipid metabolism. hmdb.ca Fatty acids are fundamental to cellular structure, energy storage, and signaling. The introduction of a hydroxyl group, as seen in this compound, can alter the physical and chemical properties of the fatty acid, thereby influencing the characteristics of the lipids into which it is incorporated.
While 3-hydroxy fatty acids are well-established as ubiquitous intermediates in the cycles of fatty acid synthesis and β-oxidation, the direct role of this compound as a primary intermediate in the main fatty acid synthase (FAS) systems is less defined. nih.gov However, the biosynthesis of related 2-hydroxy fatty acids is known to occur. The enzyme fatty acid 2-hydroxylase (FA2H) catalyzes the hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids. nih.govmdpi.com In some bacteria, the (S)-enantiomer is synthesized. mdpi.comresearchgate.net The synthesis of rhamnolipids in Pseudomonas aeruginosa involves the diversion of β-hydroxyacyl-acyl carrier protein (ACP) intermediates from the fatty acid synthesis cycle. asm.org Specifically, the RhlA enzyme acts on β-hydroxydecanoyl-ACP. asm.org Although this highlights the use of hydroxylated intermediates, it pertains to a 3-hydroxy acid and a specific secondary metabolic pathway. The (R)-enantiomer of 3-hydroxylauric acid is noted as an intermediate in fatty acid biosynthesis. ebi.ac.ukebi.ac.uk
The broader class of (S)-2-hydroxy acids is involved in glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org The enzyme (S)-2-hydroxy-acid oxidase acts on (S)-2-hydroxy acids, converting them to 2-oxo acids and hydrogen peroxide. wikipedia.org This metabolic pathway is linked to several other key cellular processes, including the metabolism of glycine, serine, and threonine, as well as pyruvate (B1213749) metabolism and the citrate (B86180) cycle. wikipedia.orgymdb.ca While the direct and specific contribution of this compound to this pathway is not extensively detailed in the available literature, its classification as an (S)-2-hydroxy acid suggests its potential to be a substrate for enzymes within this metabolic network.
Fatty acid 2-hydroxylase (FA2H) is a key enzyme that catalyzes the hydroxylation of free fatty acids, which are then used in the synthesis of 2-hydroxy-sphingolipids, including ceramides. mdpi.comnih.govnih.gov Dysregulation of FA2H and the subsequent alteration in ceramide metabolism have been implicated in various disease states. mdpi.comnih.govnih.gov Studies have shown that FA2H expression is linked to cancer metastasis, where it reprograms ceramide metabolism. nih.govnih.gov While these studies primarily focus on the (R)-enantiomer produced by mammalian FA2H, they underscore the critical role of 2-hydroxylation of fatty acids in cellular signaling and pathology. nih.govmdpi.com The presence of the (S)-enantiomer in some biological systems suggests that it may also play a role, potentially an antagonistic or distinct one, in the complex regulation of ceramide metabolism. researchgate.net
Investigational Biological Effects and Mechanistic Elucidation (In vitro)
This compound and related hydroxylated fatty acids have demonstrated notable antimicrobial and antifungal activities in various in vitro studies.
Antifungal Activity: Lactic acid bacteria have been found to produce hydroxylated fatty acids with strong antifungal effects. slu.se For instance, 3-hydroxydodecanoic acid has shown total inhibitory effects against several molds and yeasts. slu.se While this is a different isomer, it points to the potential of hydroxylated C12 fatty acids as antifungal agents. Studies on Candida albicans, a common fungal pathogen, have shown that its growth can be inhibited by various fatty acids. nih.govnih.gov The yeast Saccharomyces cerevisiae has also been used as a model organism and a therapeutic agent against candidiasis. nih.govfarmaciajournal.com The antifungal activity of hydroxylated fatty acids is thought to involve the disruption of the fungal cell membrane. aclr.com.es
Antibacterial Activity: Lauric acid itself exhibits considerable inhibitory effects, particularly against Gram-positive bacteria like Staphylococcus aureus. aclr.com.esmdpi.com The introduction of a hydroxyl group can modify this activity. While lauric acid is less effective against Gram-negative bacteria such as Escherichia coli, some studies have explored ways to enhance its efficacy. aclr.com.esnih.gov The antibacterial mechanism of fatty acids is often attributed to their ability to disrupt the bacterial cell membrane. mdpi.comnih.gov The specific activity of this compound against these bacteria has been a subject of investigation, with the broader class of hydroxy fatty acids showing promise as antimicrobial agents. mdpi.comnih.govbiomedpharmajournal.org
Table 1: Investigational Antimicrobial and Antifungal Activity of Related Compounds
| Compound | Target Organism | Observed Effect | Reference |
| Lauric Acid | Staphylococcus aureus | Considerable inhibitory effect | aclr.com.es |
| Lauric Acid | Escherichia coli | Lower inhibitory effect | aclr.com.es |
| 3-Hydroxydodecanoic acid | Molds and Yeasts | Total inhibitory effects | slu.se |
| Tannic Acid | Candida species | Fungistatic activity | farmaciajournal.com |
| Biochanin A | S. aureus and E. coli | Active as an antibacterial | biomedpharmajournal.org |
Cellular Signaling Pathway Modulation
This compound, a hydroxylated medium-chain fatty acid, has been identified as a signaling molecule that modulates specific cellular pathways through interaction with G protein-coupled receptors (GPCRs). Research has demonstrated its activity as an agonist for G protein-coupled receptor 84 (GPR84) and as a partial agonist for free fatty acid receptor 1 (FFAR1), also known as GPR40. caymanchem.com
The interaction of 2-hydroxylauric acid with GPR84 has been shown to be more potent than that of its non-hydroxylated counterpart, lauric acid. nih.govresearchgate.net Activation of GPR84 by 2-hydroxylauric acid stimulates [³⁵S]GTPγS binding and the accumulation of phosphoinositides, indicating the involvement of Gα protein signaling cascades. nih.gov GPR84 is known to couple primarily to the pertussis toxin-sensitive Gαi/o pathway, and in some cases, also to Gα12/13. nih.govnih.gov This dual signaling is characteristic of receptors that mediate chemotaxis. nih.gov
In immune cells, particularly myeloid cells like macrophages and polymorphonuclear leukocytes (PMNs), the activation of GPR84 by agonists such as 2-hydroxylauric acid elicits distinct proinflammatory responses. nih.govresearchgate.net These responses include the induction of chemotaxis (cell migration) and an amplification of lipopolysaccharide (LPS)-stimulated production of inflammatory cytokines, such as Interleukin-8 (IL-8) from PMNs and Tumor Necrosis Factor-alpha (TNF-α) from macrophages. nih.gov The activation of GPR84 in macrophages also leads to increased phagocytosis. researchgate.net These findings underscore the role of GPR84 as a proinflammatory receptor, with this compound acting as one of its endogenous or surrogate ligands that can trigger inflammatory signaling pathways. nih.gov
In addition to its effects on GPR84, 2-hydroxylauric acid also functions as a partial agonist at the FFAR1 receptor. caymanchem.com FFAR1 is another important fatty acid sensor involved in various metabolic processes, including the modulation of insulin (B600854) secretion. science.gov The partial agonism of this compound at this receptor suggests a more complex and potentially nuanced role in modulating cellular metabolism and signaling compared to full agonists.
Table 1: Cellular Signaling Effects of 2-Hydroxylauric Acid
| Receptor Target | Type of Activity | Downstream Signaling Pathway | Cellular Response | References |
|---|---|---|---|---|
| GPR84 | Agonist | Gαi/o, Gα12/13; Phosphoinositide accumulation | Chemotaxis, Cytokine production (TNF-α, IL-8), Phagocytosis | nih.govresearchgate.netnih.gov |
| FFAR1 (GPR40) | Partial Agonist | Not fully elucidated for this specific ligand | Modulation of metabolic processes | caymanchem.comscience.gov |
Responses to Abiotic Stress in Plants
While direct studies on the exogenous application of this compound to plants under abiotic stress are limited, a significant body of research highlights the crucial role of 2-hydroxy fatty acids (HFAs) as integral components of sphingolipids in plant stress responses. nih.govnih.govmdpi.com In plants, the vast majority of sphingolipids, which are key structural and signaling lipids in the plasma membrane, contain very-long-chain fatty acids (VLCFAs) that are hydroxylated at the C-2 position. nih.gov The enzymes responsible, fatty acid 2-hydroxylases (FAHs), are pivotal for these stress-related functions. oup.com
The presence of 2-hydroxy fatty acids within sphingolipids is critical for maintaining the structural integrity and organization of the plasma membrane, particularly the formation of specialized nanodomains. nih.gov These membrane domains are essential for the proper localization and function of various proteins involved in sensing environmental cues and initiating signaling cascades. nih.gov
A key aspect of many abiotic stresses, such as drought, salinity, and extreme temperatures, is the generation of reactive oxygen species (ROS), leading to oxidative stress. Research in Arabidopsis thaliana has shown that 2-hydroxy sphingolipids are directly involved in tolerance to oxidative stress. nih.govoup.com The expression of the AtFAH1 gene, which encodes a fatty acid 2-hydroxylase, is rapidly induced in response to oxidative stress, leading to changes in the levels of 2-hydroxy fatty acids. oup.com This suggests a direct role for 2-HFA-containing sphingolipids in the plant's adaptive response to oxidative damage. oup.com
Furthermore, these specialized lipids are necessary for the proper function of the NADPH oxidase RBOHD, a key enzyme responsible for generating the ROS burst that acts as a signal in various stress response pathways, including those related to hormones like jasmonic acid. nih.govnih.gov By modulating membrane properties and interacting with key signaling proteins, 2-hydroxy fatty acids embedded in sphingolipids are fundamental to the plant's ability to perceive and respond to adverse environmental conditions. nih.gov
Table 2: Role of 2-Hydroxy Fatty Acids in Plant Stress Responses
| Molecular Component | Function | Implication in Abiotic Stress | References |
|---|---|---|---|
| 2-Hydroxy Fatty Acids (as part of sphingolipids) | Structural component of the plasma membrane | Essential for tolerance to oxidative stress, a common element in abiotic stress. | nih.govoup.com |
| Fatty Acid 2-Hydroxylases (FAHs) | Catalyze the synthesis of 2-hydroxy fatty acids | Upregulated by oxidative stress, indicating a role in stress adaptation. | oup.com |
| Plasma Membrane Nanodomains | Organization of signaling proteins (e.g., RBOHD) | Formation is dependent on 2-hydroxy sphingolipids; crucial for initiating stress signaling. | nih.gov |
| Reactive Oxygen Species (ROS) Burst | Cellular signaling mechanism | Modulated by 2-hydroxy sphingolipids, which are required for the function of ROS-producing enzymes. | nih.gov |
Table of Mentioned Compounds
Research on Structural Analogs and Derivatives of S 2 Hydroxylauric Acid
Synthetic Modification of Hydroxylauric Acid Scaffold
The chemical synthesis of hydroxylauric acid and its derivatives is essential for exploring their biological potential. A variety of synthetic strategies have been developed to produce these compounds, often focusing on creating different regioisomers (isomers with the hydroxyl group at different positions) and derivatives with modified functional groups.
A general and effective synthetic route has been developed for saturated hydroxy fatty acids that are hydroxylated at position 6 or higher. This method was successfully used to synthesize all regioisomers of hydroxylauric acid, many of which were not commercially available. nih.gov The synthesis typically involves a multi-step process that may include the substitution of an ω-bromo-fatty acid with lithium acetylide, the synthesis of propargylic alcohols, and subsequent hydrogenation to yield the saturated hydroxy fatty acid. nih.gov
Modifications of the primary functional groups—the carboxylic acid and the hydroxyl group—are common strategies to create derivatives. For instance, the carboxylic acid can be converted into esters or amides. The synthesis of 2-hydroxy-polyacetylenic acids, esters, and amides has been achieved through a process involving the alkylation of a protected glycolic acid, followed by deprotection via hydrolysis, transesterification, or aminolysis. researchgate.net Furthermore, fatty acid esters of hydroxy fatty acids (FAHFAs) can be synthesized by coupling the hydroxyl group of a hydroxy fatty acid with another fatty acid. mdpi.com These synthetic modifications allow for the creation of a diverse library of compounds for structure-activity relationship studies.
Structure-Activity Relationship (SAR) Studies of Hydroxy Fatty Acids
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a hydroxy fatty acid, relates to its biological activity. These studies involve comparing the activities of structurally related compounds to identify key molecular features responsible for their effects. For hydroxy fatty acids, SAR analyses have focused on the position of the hydroxyl group, the length and saturation of the carbon chain, and modifications to the functional groups. nih.gov
The precise position of the hydroxyl group on the fatty acid chain is a critical determinant of biological function. gerli.com Studies comparing different regioisomers of hydroxy fatty acids have revealed significant variations in their activities.
For example, research on all regioisomers of hydroxylauric acid demonstrated that the introduction and position of the hydroxyl group have a high impact on their activity at free fatty acid receptors like FFA1, FFA4, and GPR84. nih.govresearchgate.net Similarly, studies on saturated hydroxystearic and hydroxypalmitic acids found that isomers with the hydroxyl group at the 7- and 9-positions exhibited growth-inhibitory activities against several human cancer cell lines. nih.gov
The position of the hydroxyl group also influences how the fatty acid interacts with cell membranes. Long-chain 2- and 3-hydroxy fatty acids tend to stabilize the gel phase of lipid bilayers, whereas isomers with the hydroxyl group located further from the carboxylic acid head group tend to stabilize the more disordered liquid-crystalline state. researchgate.net In the context of fatty acid esters of hydroxy fatty acids (FAHFAs), isomers with the ester linkage at lower carbon positions (closer to the carboxyl group) have shown more consistent anti-inflammatory effects. biorxiv.org This highlights the crucial role of hydroxyl group placement in directing the biological and biophysical properties of these lipids.
| Compound Type | Hydroxyl Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Hydroxylauric Acids | Variable (2- to 12-) | Position significantly impacts activity at FFA1, FFA4, and GPR84 receptors. | nih.govresearchgate.net |
| Hydroxystearic/Hydroxypalmitic Acids | 7- and 9- | Showed growth inhibitory activity against human cancer cell lines. | nih.gov |
| Long-Chain Hydroxy Fatty Acids | 2- and 3- | Stabilize the gel phase of lipid membranes. | researchgate.net |
| Long-Chain Hydroxy Fatty Acids | Distal from head group (e.g., 12-) | Promotes a more disordered liquid-crystalline state in membranes. | researchgate.net |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Lower carbon positions | Exhibit more consistent anti-inflammatory effects. | biorxiv.org |
The length of the aliphatic chain and the presence or absence of double bonds (saturation) are other key structural features that modulate the biological activities of hydroxy fatty acids. nih.govgerli.com
The carbon chain length can determine the potency and specificity of a hydroxy fatty acid's effect. For instance, in the design of α-GalCer analogues for NKT cell activation, an optimal carbon chain length of 10 to 11 atoms for the ω-hydroxy fatty acid was identified to allow for effective hydrogen bonding within the CD1d binding groove. nih.gov Increasing the chain length can also impact the toxicity of certain derivatives, such as sugar fatty acid esters. frontiersin.org
The degree of saturation also plays a significant role. Unsaturated hydroxy fatty acids, including those derived from linoleic acid, have demonstrated strong anti-inflammatory activity. frontiersin.org In some cases, the presence of unsaturation is a key factor for biological effect. Conversely, some saturated hydroxy fatty acids have been shown to possess potent biological activities, such as the cell growth inhibitory effects of 7- and 9-hydroxystearic acids. nih.gov The physiological activity of fatty acid esters of hydroxy fatty acids (FAHFAs) is also known to vary depending on the carbon chain length and the number and position of double bonds. biorxiv.orgnih.gov
| Compound Class | Structural Variation | Impact on Biological Activity | Reference |
|---|---|---|---|
| ω-Hydroxy Fatty Acid α-GalCer Analogues | Optimal chain length of 10-11 carbons | Maintains NKT cell stimulation activity. | nih.gov |
| Unsaturated Hydroxy Fatty Acids | Presence of double bonds | Exerted strong anti-inflammatory activity in superoxide (B77818) anion generation and elastase release assays. | frontiersin.org |
| Saturated Hydroxy Fatty Acids (e.g., hydroxystearic acid) | Saturated chain | Exhibited cell growth inhibitory activity and suppression of β-cell apoptosis. | nih.gov |
| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) | Chain length and saturation | Physiological activity varies depending on these structural features. | biorxiv.orgnih.gov |
| Sugar Fatty Acid Esters | Increasing chain length | Can increase the toxicity of the compound. | frontiersin.org |
Modifying the carboxylic acid or hydroxyl functional groups of (S)-2-hydroxylauric acid and related compounds can lead to derivatives with altered physicochemical properties and biological activities. google.com Common modifications include the formation of amides and esters. google.comsigmaaldrich.comrsc.org
Fatty acid amides represent a diverse class of biologically active lipids. gerli.commdpi.com For example, 2-hydroxyoleic acid has been shown to have potent anti-cancer activities. gerli.com The conversion of the carboxylic acid to an amide can change the molecule's polarity, membrane permeability, and interaction with biological targets.
Esterification is another widely used modification. Fatty acid esters of hydroxy fatty acids (FAHFAs) are an important class of endogenous lipids with anti-inflammatory and anti-diabetic effects. nih.govbiorxiv.org The synthesis of these esters involves forming an ester bond between the hydroxyl group of one fatty acid and the carboxyl group of another. mdpi.com The cytotoxic and antioxidant activities of other classes of molecules, such as flavones, have also been shown to be strongly dependent on esterification with fatty acids, where the modification can increase lipophilicity and facilitate cell membrane crossing. mdpi.com The synthesis of various ester derivatives, such as 2-hydroxy-polyacetylenic esters, allows for the exploration of a wider range of chemical space and biological activities. researchgate.net
Advanced Analytical and Characterization Methodologies in S 2 Hydroxylauric Acid Research
Chromatographic Techniques for Analysis and Quantification
Chromatography is the cornerstone for the separation and quantification of (S)-2-hydroxylauric acid from mixtures. The choice of technique depends on the analytical question, whether it is determining concentration in a biological sample, assessing enantiomeric excess, or analyzing its presence alongside other fatty acids.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like 2-hydroxylauric acid, chemical derivatization is a mandatory prerequisite to increase volatility for GC analysis. nih.gov This process typically involves converting the carboxylic acid and hydroxyl groups into less polar, more volatile esters and ethers, respectively.
Common derivatization strategies include the conversion of the fatty acid to its fatty acid methyl ester (FAME) and subsequent silylation of the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. nih.gov These derivatives exhibit excellent chromatographic properties and produce characteristic fragmentation patterns in the mass spectrometer, enabling confident identification and quantification. nih.gov The analysis of 2-hydroxy fatty acids (2-OH FAs) in food samples often involves converting saponifiable lipids into methyl esters (FAMEs), followed by derivatization of the hydroxyl group. researchgate.net
GC-MS operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode offers high sensitivity and selectivity, allowing for the detection of trace amounts of 2-hydroxylauric acid derivatives in complex biological or food matrices. nih.govresearchgate.net For instance, an approach using GC-tandem mass spectrometry (GC-MS/MS) with scheduled MRM has been developed for the comprehensive profiling of 2-OH FAs. nih.gov
Table 1: Common Derivatization Strategies for GC-MS Analysis of 2-Hydroxylauric Acid This table is interactive. Click on the headers to sort.
| Derivatization Step | Reagent Used | Target Functional Group | Resulting Moiety | Reference |
|---|---|---|---|---|
| Esterification | Methanolic HCl / BF3-Methanol | Carboxylic Acid | Methyl Ester (FAME) | researchgate.net |
| Silylation | BSTFA, TMCS | Hydroxyl Group | Trimethylsilyl (TMS) Ether | nih.gov |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl Group | Trifluoroacetyl (TFA) Ester | doi.org |
| Diastereomer Formation | (R)-(-)-MTPA-Cl (Mosher's reagent) | Hydroxyl Group | MTPA Ester | researchgate.net |
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. A significant advantage of HPLC over GC is its ability to analyze many compounds, including hydroxy fatty acids, without the need for derivatization. nih.govsemanticscholar.org
Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid analysis. In this setup, a nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase, often a mixture of acetonitrile, methanol, and water, sometimes with an acid modifier like formic or acetic acid to ensure the carboxylic acid remains protonated. biotage.comebi.ac.uk Under these conditions, this compound is separated from other fatty acids based on differences in hydrophobicity. Detection is commonly achieved using UV detectors, although the absorbance of saturated fatty acids is low unless they are derivatized with a UV-active chromophore. snmjournals.orgedpsciences.org More advanced detection is achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which provides both high sensitivity and structural information. nih.govsemanticscholar.org
Radiometric detection is a highly sensitive and specialized HPLC detection method used in metabolic studies. researchgate.net This technique is employed when studying the biosynthesis or metabolism of this compound using a radiolabeled precursor, such as ¹⁴C-labeled lauric acid. ebi.ac.uk The HPLC system is equipped with an on-line flow-through scintillation detector that measures the radioactivity of the eluting compounds. nih.gov This allows for the precise quantification of the radiolabeled this compound produced, even in crude enzyme homogenates, by separating it from the unreacted radiolabeled substrate and other metabolites. nih.govaocs.org
Table 2: Example HPLC Conditions for Hydroxy Fatty Acid Analysis This table is interactive. Click on the headers to sort.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Column | Reversed-Phase C18 or C8 | Separation based on hydrophobicity | ebi.ac.uknih.gov |
| Mobile Phase | Acetonitrile/Water/Methanol Gradient | Elution of compounds with varying polarity | ebi.ac.uk |
| Modifier | Perchloric acid, Formic acid, or TFA | Suppresses ionization of carboxylic acid | biotage.comebi.ac.uk |
| Detection | Mass Spectrometry (LC-MS) | High sensitivity and structural confirmation | nih.gov |
| Detection | Radiometric (Flow-through scintillation) | Quantification of radiolabeled analytes | nih.gov |
| Detection | UV (after derivatization) | Quantification of chromophore-tagged analytes | edpsciences.orgnih.gov |
Assessing the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-dependent. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.). Two primary strategies are employed.
The first is an indirect method where the enantiomeric mixture is reacted with a pure chiral derivatizing agent (e.g., Mosher's reagent, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (GC or HPLC). researchgate.netaocs.org
The second, more direct approach utilizes a chiral stationary phase (CSP) in an HPLC system. aocs.orgnih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Various types of CSPs are available, including those based on polysaccharides, proteins (e.g., ristocetin (B1679390) A), or synthetic chiral polymers. nih.gov This method avoids the potential for kinetic resolution or racemization during derivatization and is often preferred for accurate enantiomeric purity assessment. tcichemicals.com For 2-hydroxy acids, resolution is generally most effective as the chiral center is close to the polar carboxyl group, enhancing differential interactions with the CSP. aocs.org
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while HRMS confirms the elemental composition with high accuracy.
NMR spectroscopy is the most powerful tool for de novo structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom in the molecule.
For this compound, the ¹H NMR spectrum shows characteristic signals. rsc.org The proton on the chiral carbon (H-2) appears as a multiplet (a doublet of doublets) around 4.02 ppm. rsc.org The long alkyl chain produces a large, broad signal between approximately 1.24 and 1.61 ppm, while the terminal methyl group (H-12) appears as a triplet around 0.82 ppm. rsc.org
The ¹³C NMR spectrum is equally informative. The carboxyl carbon (C-1) resonates significantly downfield at about 178.1 ppm. rsc.org The hydroxyl-bearing carbon (C-2) is observed around 71.5 ppm. rsc.org The carbons of the alkyl chain appear in the 14.4 to 35.4 ppm range. rsc.org
Table 3: Representative NMR Spectral Data for 2-Hydroxylauric Acid in CD₃OD This table is interactive. Click on the headers to sort.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |
|---|---|---|---|
| ¹H NMR | 4.02 | dd, H-2 | rsc.org |
| 1.50 - 1.73 | m, H-3 | rsc.org | |
| 1.24 - 1.39 | m, H-4 to H-11 | rsc.org | |
| 0.82 | t, H-12 | rsc.org | |
| ¹³C NMR | 178.1 | C-1 (COOH) | rsc.org |
| 71.5 | C-2 (CH-OH) | rsc.org | |
| 35.4 | C-3 | rsc.org | |
| 33.1 | C-10 | rsc.org | |
| 30.5 - 30.7 | C-4 to C-9 | rsc.org | |
| 26.1 | C-11 | rsc.org | |
| 14.4 | C-12 | rsc.org |
Note: Chemical shifts are subject to minor variations based on solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a compound, serving as a definitive confirmation of its identity.
For 2-hydroxylauric acid (C₁₂H₂₄O₃), the theoretical exact mass can be calculated. When analyzed by HRMS, often using electrospray ionization (ESI), the instrument measures the mass-to-charge ratio (m/z) of an ion, such as the protonated molecule [M+H]⁺, the deprotonated molecule [M-H]⁻, or a sodium adduct [M+Na]⁺. rsc.orgacs.org By comparing the experimentally measured mass to the calculated mass, the molecular formula can be confirmed. For example, the sodium adduct of 2-hydroxylauric acid has a calculated m/z of 239.1618 for C₁₂H₂₄NaO₃. rsc.org An experimental finding of 239.1617 confirms this elemental composition with high confidence. rsc.org This technique is a standard method for characterizing newly synthesized batches of this compound and for its identification in complex mixtures when coupled with liquid chromatography (LC-HRMS). nih.govsemanticscholar.org
Table 4: High-Resolution Mass Spectrometry Data for 2-Hydroxylauric Acid This table is interactive. Click on the headers to sort.
| Ion | Formula | Calculated m/z | Found m/z | Technique | Reference |
|---|---|---|---|---|---|
| [M+Na]⁺ | C₁₂H₂₄NaO₃ | 239.1618 | 239.1617 | ESI-HRMS | rsc.org |
| [M-H]⁻ | C₁₂H₂₃O₃ | 215.1647 | - | ESI-HRMS | acs.org* |
*Data for the [M-H]⁻ ion is inferred from related 2-hydroxy fatty acids as this specific value for 2-hydroxylauric acid was not found in the provided context, but the principle is demonstrated in the source for other 2-hydroxy acids.
Future Research Trajectories and Academic Applications
Elucidation of Undiscovered Biological Roles and Mechanisms
While the biological significance of fatty acids is well-established, the specific roles of their hydroxylated enantiomers, such as (S)-2-hydroxylauric acid, remain largely uncharted territory. Future research is poised to delve into the nuanced biological functions of this specific stereoisomer. The racemic mixture of 2-hydroxylauric acid is known to be a naturally occurring hydroxylated fatty acid found in species like Acinetobacter. caymanchem.com It has been shown to act as a partial agonist for free fatty acid receptor 1 (FFAR1/GPR40) and GPR84 receptors. caymanchem.com Furthermore, it exhibits inhibitory activity against bovine hepatic ligase and mouse kidney mitochondrial medium-chain acyl-CoA synthetase. caymanchem.com
A critical avenue for future investigation will be to dissect the enantiomer-specific activities of 2-hydroxylauric acid. It is hypothesized that the (S)-enantiomer may exhibit distinct binding affinities, signaling pathways, and metabolic fates compared to its (R)-counterpart or the racemic mixture. Research efforts will likely focus on:
Receptor Specificity and Signaling: Investigating the precise interactions of this compound with a broader range of cellular receptors, beyond FFAR1 and GPR84, to uncover novel signaling cascades it may modulate.
Metabolic Pathways: Tracing the metabolic fate of this compound within cellular systems to understand how it is synthesized, degraded, and incorporated into complex lipids.
Antimicrobial Properties: Building upon the known antibacterial activities of lauric acid, future studies could explore the specific efficacy and mechanism of action of the (S)-2-hydroxy derivative against various pathogens. nih.govmdpi.com
Innovations in Stereoselective Synthesis and Biocatalysis
The production of enantiomerically pure this compound is crucial for studying its specific biological functions. While classical chemical synthesis can be challenging, biocatalysis offers a promising and sustainable alternative. nih.gov Innovations in this area are expected to be a major focus of future research.
Current biocatalytic approaches often utilize enzymes like hydroxynitrile lyases (HNLs) and lipases for the stereoselective synthesis of chiral building blocks. nih.govnih.govscispace.com Future research in the synthesis of this compound will likely concentrate on:
Enzyme Engineering and Directed Evolution: Modifying existing enzymes or discovering novel ones with enhanced specificity and efficiency for the hydroxylation of lauric acid at the C-2 position to yield the (S)-enantiomer.
Substrate Engineering: Developing "masked" or "disguised" precursors of lauric acid that can be more readily converted by biocatalysts into the desired (S)-2-hydroxy form, followed by a simple deprotection step. nih.gov
Process Optimization: Designing efficient and scalable biocatalytic processes for the industrial production of this compound, which is essential for its broader application in research and potentially in therapeutics. nih.gov
| Potential Biocatalytic Strategy | Enzyme Class | Key Advantage | Research Focus |
| Direct Hydroxylation | P450 Monooxygenases | High regioselectivity and stereoselectivity | Engineering enzymes for improved activity on fatty acid substrates. |
| Kinetic Resolution of Racemic Mixture | Lipases | Commercially available enzymes | Optimizing reaction conditions for high enantiomeric excess. |
| Asymmetric Reduction of 2-Keto Acid | Dehydrogenases | High stereocontrol | Development of efficient routes to the keto-acid precursor. |
This table is generated based on established principles in biocatalysis and represents potential future research directions.
Applications in Chemical Biology as Probes and Tools
The unique structure of this compound makes it an ideal candidate for the development of chemical probes and tools to investigate biological processes. nih.govsigmaaldrich.comnih.gov By incorporating reporter groups such as fluorescent tags or bioorthogonal handles, researchers can create molecular tools to visualize and dissect the roles of fatty acids in living systems. schumann-lab.comwur.nl
Future applications in this domain are expected to include:
Activity-Based Probes: Designing probes based on the this compound scaffold to identify and characterize enzymes involved in its metabolism, such as hydrolases or transferases.
Fluorescent Analogs: Synthesizing fluorescently labeled this compound to track its uptake, subcellular localization, and dynamic movements within live cells.
Affinity-Based Probes: Developing probes that can be used to pull down and identify binding partners (e.g., receptors, transport proteins) of this compound from complex biological samples.
| Probe Type | Reporter Group | Application | Potential Insight |
| Fluorescent Probe | Fluorophore (e.g., NBD, Bodipy) | Live-cell imaging | Subcellular localization and trafficking of the fatty acid. |
| Bioorthogonal Probe | Alkyne or Azide | Protein profiling (e.g., via click chemistry) | Identification of interacting proteins and metabolic enzymes. |
| Photoaffinity Probe | Photoreactive group (e.g., diazirine) | Covalent capture of binding partners | Elucidation of receptor-ligand interactions. |
This table provides hypothetical examples of chemical biology tools that could be developed from this compound based on common strategies in the field.
Integration with Lipidomics and Metabolomics Research
The fields of lipidomics and metabolomics aim to comprehensively profile all lipids and metabolites in a biological system to understand its physiological state. mdpi.comrsc.orgyoutube.com The integration of this compound into these "omics" workflows represents a significant future direction.
Challenges in the comprehensive profiling of hydroxy fatty acid isomers, such as distinguishing between 2-hydroxy and 3-hydroxy forms, are being addressed by advanced analytical techniques like UPLC-MS/MS. researchgate.net Future research will likely involve:
Biomarker Discovery: Investigating the levels of this compound in various tissues and biofluids in the context of health and disease to identify its potential as a biomarker. researchgate.netmdpi.com
Metabolic Flux Analysis: Using stable isotope-labeled this compound to trace its metabolic pathways and understand its contribution to different lipid pools and signaling events.
Multi-omics Integration: Combining lipidomic data on this compound with genomic, transcriptomic, and proteomic data to build comprehensive models of its biological roles and regulatory networks. wiley.com
The continued exploration of this compound holds great promise for advancing our understanding of lipid biology and for the development of new tools and technologies with broad academic and potentially therapeutic applications.
Q & A
Q. What are the standard methods for synthesizing and purifying (S)-2-hydroxylauric acid?
this compound is typically synthesized via stereoselective hydroxylation of lauric acid derivatives. Key steps include:
- Chiral resolution : Use of enzymatic catalysis (e.g., lipases) or chiral auxiliaries to ensure enantiomeric purity .
- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel to achieve >98% purity .
- Validation : Confirm purity via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and melting point analysis (46–47°C) .
Q. How should this compound be stored to maintain stability?
- Storage conditions : 2–8°C in airtight, light-protected containers with desiccants to prevent hydrolysis or oxidation .
- Handling : Avoid prolonged exposure to ambient humidity; pre-dry solvents for solubility studies (e.g., chloroform, methanol) .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : NMR (¹H and ¹³C) to verify hydroxylation at the C2 position and FT-IR for carboxylic acid and hydroxyl group identification .
- Quantitative analysis : GC-MS or LC-MS for trace impurity detection, coupled with calibration against certified reference standards .
Advanced Research Questions
Q. How does this compound influence bacterial membrane adaptation under stress?
Studies on Vibrio parahaemolyticus under cold starvation (4°C for 90 days) revealed:
- Role in membranes : this compound increased by 12–18% in viable-but-non-culturable (VBNC) cells, suggesting its role in maintaining membrane fluidity .
- Methodological approach : Lipidomics profiling via GC-MS after saponification and methyl ester derivatization (Table 1) .
Table 1 : Fatty Acid Profile Changes in V. parahaemolyticus Under Stress
| Fatty Acid | VBNC State (Change vs. Control) | Reference |
|---|---|---|
| Lauric acid (C12:0) | +22% | |
| 2-Hydroxylauric acid | +15% | |
| Palmitoleic acid (C16:1) | +34% |
Q. What challenges arise in resolving enantiomeric purity, and how can they be addressed?
- Challenges : Co-elution of (R)- and (S)-enantiomers in non-chiral columns; racemization during synthesis.
- Solutions :
Q. How can contradictions in bioactivity data across studies be methodologically resolved?
Discrepancies in reported antimicrobial or metabolic effects may stem from:
- Experimental variables : Differences in bacterial strains, culture media, or assay endpoints (e.g., MIC vs. time-kill curves).
- Strategies :
- Standardization : Adopt CLSI guidelines for antimicrobial assays .
- Meta-analysis : Use systematic reviews to harmonize data from heterogeneous studies .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
